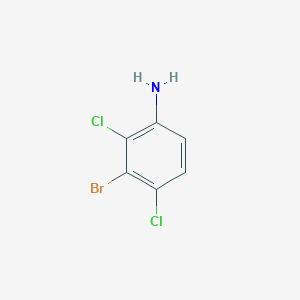

3-Bromo-2,4-dichloroaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, or arylamines, are organic compounds characterized by an amino group (-NH2) directly attached to an aromatic ring. numberanalytics.comwisdomlib.org Aniline (B41778) is the simplest aromatic amine and serves as a foundational structure for a vast array of more complex derivatives. numberanalytics.com Aromatic amines are crucial in organic chemistry, acting as precursors for numerous compounds, including dyes, pigments, and pharmaceuticals. numberanalytics.comwikipedia.org They are highly reactive and can undergo a variety of chemical transformations such as acylation, alkylation, and nitration. evonik.com

The introduction of halogen atoms onto the aniline scaffold significantly modifies its chemical properties. Halogenation can enhance the bioactivity of organic molecules. nih.gov The presence of halogens, which are electron-withdrawing, can influence the basicity and nucleophilicity of the amino group and the reactivity of the aromatic ring in electrophilic substitution reactions. youtube.comresearchgate.net

Significance of Halogenated Aniline Scaffolds in Organic Synthesis

Halogenated anilines are versatile intermediates in organic synthesis due to the presence of the "functional and functionalizable" carbon-halogen bond. researchgate.net Aryl halides are critical building blocks for cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The strategic placement of halogens on the aniline ring allows for regioselective functionalization, enabling the synthesis of complex molecules with precise structural control. rsc.org

Furthermore, halogenation is a key strategy for improving the biological activity of organic compounds. nih.gov Halogenated compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, halogenated anilines have been investigated for their antimicrobial and antibiofilm activities. nih.gov

Research Landscape of 3-Bromo-2,4-dichloroaniline within Functionalized Aromatic Systems

Within the broad class of halogenated anilines, this compound (CAS No. 80026-10-4) is a compound of particular interest. smolecule.comchemscene.com Its unique substitution pattern, featuring three halogen atoms at specific positions on the aniline ring, imparts distinct reactivity. smolecule.com This trisubstituted aniline serves as a valuable precursor for the synthesis of more complex and highly functionalized aromatic systems.

Research involving this compound often focuses on its utility as a building block for heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.comresearchgate.net The presence of bromine and chlorine atoms allows for differential reactivity in cross-coupling and substitution reactions, providing synthetic chemists with a versatile tool for molecular construction. smolecule.com Studies have also explored its potential in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals. smolecule.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 80026-10-4 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| SMILES | C1=CC(=C(C(=C1N)Cl)Br)Cl |

| InChI Key | SRWKAIAXCATBPL-UHFFFAOYSA-N |

Data sourced from multiple references. smolecule.comchemscene.com

Synthesis and Reactions

The primary method for synthesizing this compound involves the electrophilic bromination of 2,4-dichloroaniline (B164938). smolecule.com In this reaction, the amino group of the 2,4-dichloroaniline activates the aromatic ring towards electrophilic substitution. The reaction is typically carried out by treating 2,4-dichloroaniline with molecular bromine in a suitable solvent. For example, reacting 2,4-dichloroaniline with bromine in water at 20°C for 10 minutes can achieve a 98% yield of this compound. smolecule.com

This compound can undergo various chemical reactions, making it a versatile intermediate. The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions. smolecule.com The amino group can also participate in reactions such as acylation and diazotization, further expanding its synthetic utility. evonik.com For instance, it can be used in the synthesis of heterocyclic compounds like quinolines. rsc.org

Research Applications

The unique structural and electronic properties of this compound make it a valuable tool in several areas of chemical research:

Pharmaceutical and Medicinal Chemistry: Halogenated anilines are considered "privileged scaffolds" in medicinal chemistry due to their intrinsic bioactivity and ease of functionalization. nih.gov this compound serves as a precursor for the synthesis of novel compounds with potential therapeutic applications. smolecule.comslideshare.net The presence of multiple halogens can enhance interactions with biological targets, such as enzymes and receptors. nih.govsmolecule.com

Organic Synthesis and Heterocyclic Chemistry: This compound is a key intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. mdpi.comresearchgate.net The differential reactivity of the bromine and chlorine atoms allows for selective transformations, enabling the construction of diverse molecular architectures.

Materials Science: Aromatic amines are used in the production of polymers and other materials. evonik.comyoutube.com The incorporation of halogenated anilines like this compound can impart specific properties to these materials.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. While a comprehensive dataset is not publicly available in the provided search results, typical spectroscopic data for similar halogenated anilines include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, with chemical shifts influenced by the positions of the halogen and amino substituents.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group and C-H and C-C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWKAIAXCATBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2,4 Dichloroaniline and Its Analogs

Strategic Approaches to Aryl Halogenation

The introduction of halogen atoms onto an aromatic ring, particularly in the presence of a strongly activating amino group, presents a significant challenge in controlling regioselectivity. msu.edu Electrophilic aromatic substitution reactions on aniline (B41778) are often difficult to manage, frequently leading to mixtures of ortho- and para-isomers, as well as polyhalogenated products. msu.edubeilstein-journals.org To overcome these challenges, various strategic approaches have been developed to achieve regioselective halogenation.

Regioselective Bromination Techniques on Substituted Anilines

The regioselectivity of bromination on substituted anilines is highly dependent on the nature and position of existing substituents, the choice of brominating agent, and the reaction solvent. thieme-connect.com For meta-substituted anilines with electron-withdrawing groups, electrophilic bromination with N-bromosuccinimide (NBS) offers a method where the regioselectivity can be tuned by the solvent polarity. thieme-connect.comlookchem.com In polar solvents, the electron-donating amino group more effectively activates the para-position, while in apolar solvents, a mixture of isomers, including those with bromine ortho to the amino group, can be obtained. thieme-connect.com

Another effective method is oxidative bromination, which can provide high selectivity and is economically favorable. scispace.com One such system employs potassium bromide (KBr) and sodium perborate (B1237305) (NaBO₃·4H₂O), which serves as a safe alternative to hydrogen peroxide. scispace.com This method has shown excellent para-selectivity in the bromination of various anilines, including those with ortho-halogen substituents. The reaction rate can be significantly enhanced by the addition of a catalytic amount of ammonium (B1175870) molybdate (B1676688). scispace.com

Palladium-catalyzed C-H bromination has emerged as a powerful tool to overcome the inherent ortho/para selectivity of classical electrophilic bromination. rsc.org This approach allows for the direct meta-bromination of aniline derivatives, providing access to isomers that are difficult to synthesize using traditional methods. rsc.org

| Bromination Method | Reagents | Key Features | Reference |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Solvent-dependent regioselectivity for meta-substituted anilines. | thieme-connect.comlookchem.com |

| Oxidative Bromination | KBr / NaBO₃·4H₂O | High para-selectivity, enhanced rate with molybdate catalyst. | scispace.com |

| Palladium-Catalyzed C-H Bromination | Pd Catalyst / N-bromophthalimide (NBP) | Directs bromination to the meta-position, overcoming inherent ortho/para selectivity. | rsc.org |

Directed Chlorination Procedures on Precursor Molecules

Achieving regioselective chlorination of anilines often requires specific directing groups or catalysts to control the position of the incoming chlorine atom. The high reactivity of the aniline ring typically leads to a mixture of ortho- and para-chlorinated products. nsf.gov

One strategy involves the use of a Lewis basic selenoether catalyst, which has demonstrated high efficiency for ortho-selective electrophilic chlorination of unprotected anilines with N-chlorosuccinimide (NCS). nsf.gov This catalytic system can achieve ortho/para selectivity ratios of greater than 20:1. nsf.gov Another approach utilizes a secondary ammonium salt, such as diisopropylammonium salt, as an organocatalyst for the highly regioselective ortho-chlorination of anilines. researchgate.net

Copper(II) halides have also been employed for the direct chlorination of unprotected aniline derivatives. Using an ionic liquid as the solvent, copper(II) chloride (CuCl₂) can achieve high yield and regioselectivity for para-substitution under mild conditions. beilstein-journals.org This method avoids the need for protecting groups and harsh reagents. beilstein-journals.org Directed C-H halogenation has also been achieved through transition-metal-catalyzed functionalization of anilides, where a directing group guides the halogen to a specific position. researchgate.netacs.org

| Chlorination Method | Reagents/Catalyst | Selectivity | Reference |

| Catalytic Electrophilic Chlorination | Selenoether Catalyst / NCS | High ortho-selectivity (>20:1 ortho/para). | nsf.gov |

| Organocatalytic Chlorination | Diisopropylammonium Salt / DCDMH | High ortho-selectivity. | researchgate.net |

| Copper-Mediated Chlorination | CuCl₂ / Ionic Liquid | High para-selectivity. | beilstein-journals.org |

Multi-Step Synthesis of the 3-Bromo-2,4-dichloroaniline Core

The synthesis of a complex molecule like this compound typically requires a multi-step approach, where the order of reactions is crucial for achieving the desired substitution pattern. libretexts.org A plausible pathway involves the sequential halogenation of a suitable precursor, coupled with functional group transformations.

Precursor Functionalization and Transformations

A common strategy in the synthesis of polysubstituted anilines is to start with a less activated precursor, such as a nitrobenzene (B124822) derivative, or to temporarily protect the highly activating amino group. msu.edumasterorganicchemistry.com Acetylation of the aniline to form an acetanilide (B955) is a frequently used tactic to moderate the activating influence of the amino group and to prevent over-halogenation. msu.eduepo.org The acetamido group is still an ortho-, para-director but is less activating than the amino group. This allows for more controlled halogenation, and the protecting group can be readily removed by hydrolysis at a later stage. epo.org

For instance, the synthesis of 2,6-dichloro-4-bromoanilides can be achieved from the corresponding acetanilide, which is first brominated and then chlorinated before hydrolysis of the amide. epo.org The functionalization of precursors can also involve more complex transformations, such as the Smiles rearrangement of 2,3-dihalophenols to produce 2,3-dihaloanilides, which are valuable precursors for functionalized indoles. nih.gov

Aromatic Nucleophilic and Electrophilic Substitution Pathways for Aniline Derivatives

The synthesis of halogenated anilines relies heavily on electrophilic aromatic substitution (SEAr) reactions. masterorganicchemistry.com The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com To synthesize a molecule like this compound, where halogens are present at positions not all favored by the amino group's directing effect, a carefully designed sequence of blocking, substitution, and de-blocking steps is often necessary.

For example, to achieve substitution at the 2- and 4-positions with chlorine and the 3-position with bromine, one might start with an aniline derivative where the para position is initially blocked. epo.org After ortho-chlorination, the blocking group can be removed, followed by subsequent halogenations. The order of introduction of the halogens is critical. A potential synthetic route to 4-bromo-2-chloroaniline (B1269894) involves the acetylation of aniline, followed by bromination at the para-position, then chlorination at the ortho-position, and finally hydrolysis of the acetamido group. researchgate.net

Aryl halides can also, under specific and often harsh conditions, undergo nucleophilic aromatic substitution (SNAr). This pathway is generally favored when strong electron-withdrawing groups are positioned ortho and para to the halogen leaving group. msu.edu

Reduction of Halogenated Nitrobenzene Intermediates

The reduction of halogenated nitroarenes is a cornerstone for the synthesis of halogenated anilines. nih.gov This transformation allows for the introduction of the amino group at a late stage in the synthesis, which can be advantageous as the nitro group is a strong deactivating and meta-directing group, influencing the regioselectivity of preceding electrophilic substitution steps. libretexts.orgmasterorganicchemistry.com

A variety of methods are available for this reduction, with catalytic hydrogenation being a common and environmentally friendly choice. google.com However, a key challenge in the catalytic hydrogenation of halogenated nitrobenzenes is the potential for hydrodehalogenation, a side reaction that removes the halogen substituent. google.com To suppress this, specialized catalysts, such as sulfurized Pd/C, have been developed. google.com

Another highly effective and selective method is the reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This system has been shown to work well for a variety of bromo, chloro, and iodo substituted nitroarenes, providing the corresponding anilines in good yields. nih.gov Raney nickel with hydrazine hydrate is also a facile method for converting halogenated nitrobenzenes to the corresponding anilines. cdnsciencepub.com

| Reduction Method | Reagents | Substrates | Key Advantages/Disadvantages | Reference |

| Catalytic Hydrogenation | H₂, Sulfurized Pd/C | Halogenated Nitrobenzenes | Green method; risk of hydrodehalogenation. | google.com |

| Hydrazine Reduction | NH₂NH₂·H₂O, Pd/C | Bromo, Chloro, Iodo Nitroarenes | High selectivity, good yields. | nih.gov |

| Hydrazine Reduction | NH₂NH₂·H₂O, Raney Ni | Fluoro, Chloro, Bromo, Iodo Nitrobenzenes | Facile and convenient method. | cdnsciencepub.com |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and greater selectivity. Transition metal catalysis, in particular, has revolutionized the synthesis of aryl amines and the formation of carbon-halogen bonds.

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines. researchgate.netacs.org This methodology allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine. organic-chemistry.orgresearchgate.net The versatility of this reaction is demonstrated by its wide substrate scope, accommodating various amine nucleophiles and (hetero)aryl halides. acs.orgthieme-connect.com

The synthesis of complex polyazamacrocycles often utilizes palladium-catalyzed amination of di- or polyamines with aryl halides. pleiades.onlinemhc-isuct.ru Studies on the palladium-catalyzed amination of isomeric dihalobenzenes have shown that the reaction outcomes can be influenced by the nature of the amine and the halogen substituents on the benzene (B151609) ring. For instance, the reaction of 2-aminoadamantane (B82074) with bromochlorobenzenes yielded the corresponding monoamination products in good yields. pleiades.online In the context of synthesizing analogs of this compound, a dihaloaniline could potentially be coupled with an appropriate amine or ammonia (B1221849) equivalent using a palladium catalyst. The choice of ligand is critical for the success of these reactions, with various phosphine (B1218219) ligands being developed to improve catalyst performance and expand the reaction's applicability. acs.org

Table 1: Examples of Palladium-Catalyzed Amination Reactions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Reference |

| Isomeric bromochloro- and dibromobenzenes | 1- and 2-Aminoadamantanes | Pd(dba)2 / Donor phosphine ligand | Not specified | Not specified | Mono- and diamination products | pleiades.online |

| 1,3-Dibromobenzene | Linear polyamines | Pd(dba)2 / BINAP | t-BuONa | Dioxane | Polyazamacrocycles | researchgate.net |

| Aryl halides | Benzophenone hydrazone | Pd(OAc)2 / XantPhos | NaOtBu | Not specified | N-arylhydrazones (precursors to indoles) | thieme-connect.com |

This table is for illustrative purposes and does not represent the direct synthesis of this compound but showcases the potential of the methodology for its analogs.

While palladium catalysis is prominent, other transition metals like copper and iron also play a significant role in C-N and C-X bond formation.

Copper-Catalyzed Reactions: Copper-catalyzed amination of aryl halides, a reaction with a long history, has seen a resurgence with the development of milder and more efficient catalytic systems. thieme-connect.combohrium.comresearchgate.net These reactions are often more economical and less toxic compared to their palladium counterparts. bohrium.com Copper catalysts have been shown to be effective in the amination of aryl chlorides, which are typically less reactive than aryl bromides and iodides. mdpi.comnih.gov The mechanism often involves oxidative addition of the aryl halide to a Cu(I) complex. mdpi.com The choice of ligand is crucial, with various N- and O-based ligands being employed to facilitate the reaction. mdpi.com

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative for cross-coupling reactions. princeton.eduacs.org Iron-catalyzed C-N cross-coupling reactions have been developed, sometimes proceeding through a unique metalloradical activation mechanism. nih.gov While the direct application to the synthesis of this compound is not explicitly detailed in the provided context, the development of iron-catalyzed cross-coupling for aryl halides suggests a potential future direction for the synthesis of such compounds. princeton.eduacs.org These reactions can proceed through various catalytic cycles, including Fe(I)/Fe(III) or non-classical pathways. researchgate.net

Table 2: Overview of Other Transition Metal-Catalyzed Reactions

| Metal | Reaction Type | Substrates | Key Features | Reference |

| Copper | Amination | Aryl halides (including chlorides), Amines | Economical, less toxic, effective for aryl chlorides | mdpi.combohrium.comnih.gov |

| Iron | C-N Cross-Coupling | Aryl halides, Amines/Azides | Earth-abundant, non-toxic, can proceed via radical mechanisms | princeton.edunih.govresearchgate.net |

| Various | C-C Bond Formation | Alkyl halides, Alkenes | Utilizes ate complexes, mechanistically novel | uwindsor.ca |

Emerging Synthetic Routes and Green Chemistry Considerations

The principles of green chemistry, which aim to minimize waste and use environmentally benign processes, are increasingly influencing the design of synthetic routes. jetir.orgrsc.org This includes the use of greener solvents, catalyst-free conditions, and improving atom economy.

One emerging green approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with a small amount of liquid auxiliary. beilstein-journals.org A study on the halogenation of phenols and anilines using N-halosuccinimides demonstrated a facile, catalyst-free mechanochemical route. beilstein-journals.org This method offers advantages such as short reaction times and mild conditions. While not directly applied to this compound, this technique shows promise for the halogenation steps in the synthesis of its analogs.

Another green strategy involves the use of microwave irradiation to accelerate reactions and reduce the need for harsh conditions and organic solvents. tandfonline.com A microwave-assisted, catalyst-free method for producing anilines and phenols from activated aryl halides has been reported, offering a more efficient and eco-friendly alternative. tandfonline.com

The development of sustainable synthetic pathways also includes exploring renewable feedstocks and designing processes with high reaction mass efficiency (RME). jetir.orgrug.nl The evaluation of green chemistry metrics, such as atom economy and E-factor, is crucial for assessing the environmental impact of a synthetic process. acs.orgresearchgate.net For instance, the synthesis of azoxybenzenes from anilines has been demonstrated using a cost-effective catalyst in water, a green solvent. acs.org

Table 3: Green Chemistry Approaches in Halogenated Aniline Synthesis

| Approach | Description | Advantages | Potential Application for this compound Synthesis | Reference |

| Mechanochemistry | Grinding solid reactants, often without a solvent. | Catalyst-free, short reaction times, mild conditions. | Halogenation step. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reactions, reduced solvent use, catalyst-free potential. | Amination or halogenation steps. | tandfonline.com |

| Aqueous Media Reactions | Using water as a solvent. | Environmentally benign, safe. | Various steps in the synthesis. | acs.org |

Reactivity and Advanced Reaction Chemistry of 3 Bromo 2,4 Dichloroaniline

Substitution Reactions at Halogenated Positions

The reactivity of 3-Bromo-2,4-dichloroaniline is significantly influenced by the presence of three halogen substituents on the aniline (B41778) ring. These halogens, along with the activating amino group, create a unique electronic and steric environment that dictates the compound's behavior in substitution reactions. The electron-withdrawing nature of the chlorine and bromine atoms deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic and metal-catalyzed substitutions. smolecule.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Aromatic nucleophilic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by strong electron-withdrawing groups. chemistrysteps.com In the case of this compound, the presence of two chlorine atoms and a bromine atom makes the aromatic ring electron-deficient and thus a potential substrate for SNAr reactions. chemistrysteps.commasterorganicchemistry.com These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comdalalinstitute.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents. For SNAr to occur, a strong nucleophile is generally required, and the leaving group's ability to depart influences the reaction rate. chemistrysteps.com While detailed studies specifically on the SNAr reactions of this compound are not extensively documented in the provided results, the general principles of SNAr suggest that the chlorine and bromine atoms could be displaced by various nucleophiles under appropriate conditions, such as strong bases or alkoxides. smolecule.comchemistrysteps.com The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with boronic acids to form biaryl compounds. smolecule.comresearchgate.net The reaction is highly efficient for creating C-C bonds and can be applied to substrates with multiple halogen substituents. researchgate.net For instance, the Suzuki coupling of arylboronic acids with bromochlorobenzenes has been shown to produce polychlorinated biphenyls (PCBs) in good yields. researchgate.net While specific examples with this compound are not detailed, the general methodology suggests its utility in synthesizing complex biaryl structures. mdpi.comnih.gov The reactivity of the halogen atoms in Suzuki coupling typically follows the order I > Br > Cl, allowing for selective transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org It offers a broad scope and is an alternative to traditional methods like the Ullmann condensation. organic-chemistry.org The reaction has been successfully applied to the amination of dihalopyridines, demonstrating high regioselectivity. researchgate.net For example, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) with various anilines proceeds with high selectivity at the C-2 position. researchgate.net This suggests that similar selective aminations could be achievable with this compound, allowing for the stepwise introduction of different amine nucleophiles at the halogenated positions. The choice of phosphine (B1218219) ligand is critical in controlling the reactivity and selectivity of the Buchwald-Hartwig amination. nih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide, Arylboronic acid | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halide, Amine | Aryl amines |

Transformations Involving the Amine Functional Group

The primary amine group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Derivatization to Schiff Bases and Imines

The condensation of primary amines with aldehydes or ketones yields imines, commonly known as Schiff bases. infona.plmasterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis. internationaljournalcorner.com this compound can readily react with various aldehydes to form the corresponding Schiff bases. aip.org For example, new bivalent Schiff base complexes have been synthesized from 4-bromo-2,6-dichloroaniline, a positional isomer, indicating the reactivity of the amine group in these types of halogenated anilines. researchgate.net The formation of imines is typically catalyzed by acid and involves the liberation of a water molecule. masterorganicchemistry.comlew.ro These Schiff bases can serve as ligands for the formation of metal complexes with potential biological activities.

Diazotization and Subsequent Reactions (e.g., Sandmeyer reactions)

The diazotization of aromatic amines is a versatile method for introducing a wide range of substituents onto an aromatic ring. wikipedia.org This two-step process involves the conversion of the primary amine to a diazonium salt, which can then be displaced by various nucleophiles in what are known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.org The diazotization of this compound would involve its treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt. google.comgoogle.comgoogle.comgoogle.com

The resulting diazonium salt is a valuable intermediate that can undergo a variety of transformations: wikipedia.orgorganic-chemistry.org

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) allows for the replacement of the diazonium group with chlorine or bromine. wikipedia.org

Cyanation: The use of copper(I) cyanide (CuCN) introduces a cyano group. wikipedia.org

Hydroxylation: Reaction with copper(I) oxide (Cu₂O) or simply heating in water leads to the formation of a phenol. wikipedia.orgnih.gov

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (S-RN-Ar) process. wikipedia.org The reaction's outcome can be influenced by the substituents on the aromatic ring. google.comgoogle.com Studies on other dihalogenated anilines have shown that isomer mixtures can sometimes be formed. dergipark.org.tr

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety in this compound can undergo both oxidation and reduction reactions, leading to different classes of compounds. smolecule.com

Oxidation: The electrochemical oxidation of halogenated anilines has been investigated. researchgate.netresearchgate.net The primary reaction observed is often dimerization. researchgate.netresearchgate.net In the case of chloroanilines, the substituent in the para position can be eliminated and subsequently oxidized to chlorine, which can then substitute the starting aniline at a free ortho position. researchgate.net This can lead to the formation of chlorinated 4-aminodiphenylamines. researchgate.net The specific oxidation products of this compound would depend on the reaction conditions and oxidizing agents used. Common oxidizing agents include potassium permanganate. smolecule.com

Reduction: The reduction of halogenated anilines can be complex. Selective reduction of a halogen substituent is possible. For instance, the chloro or bromo substituent para to a protected amino group in 2,4-dihaloanilines can be selectively reduced. google.com This process typically involves protecting the amino group, for example, as a diacetanilide, before carrying out the reduction. google.com This allows for the synthesis of 2-haloanilines from readily available 2,4-dihaloaniline starting materials. google.com Common reducing agents include sodium borohydride. smolecule.com

Table 2: Summary of Amine and Ring Transformations

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Schiff Base Formation | Aldehydes/Ketones, Acid catalyst | Amine to Imine |

| Diazotization | Sodium nitrite, Acid | Amine to Diazonium salt |

| Sandmeyer Reaction | Copper(I) salts (CuX) | Diazonium salt to Aryl halide/nitrile |

| Oxidation | Potassium permanganate, Electrochemical methods | Aniline to various oxidized products (e.g., dimers) |

| Reduction | Sodium borohydride, Catalytic hydrogenation | Selective dehalogenation (with protection) |

Regioselectivity and Mechanistic Studies in Chemical Transformations

The regioselectivity observed in chemical transformations involving this compound, and particularly in its synthesis, is dictated by the electronic and steric influences of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing, while the chloro groups (-Cl) are deactivating yet also ortho, para-directing. Mechanistic studies, including advanced computational analysis, have provided deep insights into the pathways of these reactions, especially for electrophilic aromatic substitution.

The primary route to synthesizing this compound is the electrophilic bromination of 2,4-dichloroaniline (B164938). The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the aromatic ring. The strongly activating amino group directs incoming electrophiles to the positions ortho and para to it. In the 2,4-dichloroaniline precursor, the C6 position is ortho to the amino group, and the C3 and C5 positions are meta. The position para to the amino group is already occupied by a chloro substituent.

The two chloro atoms at positions 2 and 4 are deactivating but will direct an incoming electrophile to their own ortho and para positions.

The C2-chloro directs to C1 (occupied), C3, and C6.

The C4-chloro directs to C3, C5, and C2 (occupied).

When considering the combined effects, the C3 and C5 positions are favored by the chloro groups, while the C6 position is favored by the powerful amino group. However, the C6 position is sterically hindered by the adjacent C1-amino and C2-chloro groups. The position ortho to the amino group (C6) is also electronically favored, but the C3 position emerges as the most reactive site for bromination. This is due to the cumulative directing influence of the C2-chloro and C4-chloro substituents pointing to this position, combined with it being a relatively less hindered site compared to C6. Consequently, the bromination of 2,4-dichloroaniline selectively yields this compound. smolecule.com A study conducted in 2018 reported a 98% yield for this reaction when using bromine in water at 20°C for 10 minutes. smolecule.com

Recent advancements in synthetic methodology have focused on developing milder and more selective brominating agents to avoid the use of hazardous molecular bromine and to improve regioselectivity. smolecule.comsci-hub.se One such approach involves the use of hypervalent iodine reagents. smolecule.comsci-hub.secsic.es The combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr) generates dibromo(phenyl)-λ3-iodane (PhIBr₂) in situ. sci-hub.se This system serves as an efficient electrophilic bromine source for the para-bromination of activated aromatic compounds, achieving high yields under mild, metal-free conditions. smolecule.comsci-hub.secsic.es While this specific system is often highlighted for its para-selectivity on monosubstituted arenes, the underlying principles of using hypervalent iodine reagents are applicable to achieving high selectivity in complex halogenated systems. sci-hub.secsic.es

The table below summarizes findings for the regioselective bromination of various activated arenes using the PIFA/TMSBr system, illustrating the high efficiency and selectivity of this modern method. sci-hub.secsic.es

Table 1: Regioselective Para-Bromination of Activated Arenes with PIFA/TMSBr

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Anisole | 4-Bromoanisole | 96 |

| 2 | Phenol | 4-Bromophenol | 91 |

| 3 | N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 87 |

| 4 | Acetanilide (B955) | 4-Bromoacetanilide | 83 |

Data sourced from studies on mild, metal-free bromination methods. sci-hub.secsic.es

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the complex pathway of electrophilic bromination on activated arenes. sci-hub.secsic.es For reactions involving reagents like Br₂, the mechanism is understood to be a stepwise addition-elimination process. sci-hub.secsic.es In the case of the PIFA/TMSBr system, calculations suggest a mechanism involving a double bromine addition to the aromatic ring, followed by a type II dyotropic reaction that leads to the re-aromatization of the ring and formation of the brominated product. sci-hub.secsic.es This advanced mechanistic understanding allows for the rational design of reaction conditions to achieve high regioselectivity in the synthesis of complex molecules like this compound. sci-hub.secsic.es

Further transformations of this compound would also be governed by the directing effects of its substituents. The amino group remains the strongest activating group, directing subsequent electrophilic substitutions primarily to the C6 position, although this site is sterically encumbered. The bromine and chlorine atoms can participate in various reactions, including nucleophilic substitution under specific conditions or acting as coupling partners in metal-catalyzed cross-coupling reactions.

Computational and Theoretical Insights into this compound

Computational chemistry provides a powerful lens for understanding the intrinsic properties and potential behavior of molecules. For this compound, theoretical investigations offer a deep dive into its electronic structure, reactivity, and spectroscopic characteristics, complementing and guiding experimental work. This article focuses on the computational and theoretical studies that elucidate the molecular-level attributes of this specific halogenated aniline.

Environmental Fate and Degradation Mechanisms of Halogenated Anilines

Bioremediation Pathways and Microbial Degradation

The bioremediation of halogenated anilines is a key process in their removal from contaminated environments. Microorganisms have evolved diverse enzymatic systems to break down these complex molecules, often using them as sources of carbon and energy. While specific studies on 3-Bromo-2,4-dichloroaniline are limited, the degradation pathways can be inferred from research on structurally similar dichloroanilines.

Microbial degradation of halogenated aromatic compounds typically initiates with the cleavage of the carbon-halogen bond, a process known as dehalogenation. This can occur through reductive, oxidative, or hydrolytic mechanisms. In the case of this compound, both debromination and dechlorination are necessary for complete mineralization.

Oxidative dehalogenation can also occur, often mediated by oxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the destabilization of the carbon-halogen bond and subsequent halogen removal. For example, the degradation of 3,4-dichloroaniline (B118046) by Acinetobacter baylyi strain GFJ2 involves an initial dehalogenation to 4-chloroaniline (B138754) nih.gov.

The microbial degradation of halogenated anilines proceeds through a series of metabolic intermediates. The specific intermediates formed depend on the degrading microorganism and the environmental conditions. Based on studies of dichloroanilines, the degradation of this compound is likely to produce a variety of intermediates.

For example, the degradation of 2,3-, 2,4-, and 2,5-dichloroaniline (B50420) by Bacillus megaterium IMT21 proceeds through dichloroaminophenol metabolites nih.gov. It is plausible that this compound could be initially transformed into bromochloroaminophenols. Another potential pathway, observed in the degradation of 3,4- and 3,5-dichloroaniline (B42879) by the same bacterium, involves the formation of a dichloroacetanilide intermediate nih.gov.

Further degradation of these initial intermediates typically involves ring cleavage. For instance, the degradation of 3,4-dichloroaniline by a Pseudomonas species was found to proceed via 4,5-dichlorocatechol, which is then subject to ring opening nih.gov. Therefore, bromochlorocatechols are expected intermediates in the metabolic pathway of this compound.

Table 1: Potential Metabolic Intermediates in the Biodegradation of this compound (based on analogous compounds)

| Precursor Compound | Potential Intermediate | Degrading Organism (Analogous Compound) |

| This compound | Bromochloroaminophenol | Bacillus megaterium IMT21 (for dichloroanilines) |

| This compound | Bromochloroacetanilide | Bacillus megaterium IMT21 (for dichloroanilines) |

| This compound | Bromochlorocatechol | Pseudomonas sp. (for 3,4-dichloroaniline) |

| This compound | Chloroaniline | Acinetobacter baylyi GFJ2 (for 3,4-dichloroaniline) |

Abiotic Degradation in Environmental Matrices

In addition to microbial processes, abiotic factors can contribute to the transformation of halogenated anilines in the environment. These processes are particularly important in matrices where microbial activity is limited.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants in aquatic environments. Halogenated anilines can undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species such as hydroxyl radicals.

Studies on chloroanilines have shown that they can be completely degraded by photocatalysis in the presence of materials like titanium dioxide (TiO2) mdpi.com. The degradation of aniline (B41778) and its chlorinated derivatives often follows pseudo-first-order kinetics mdpi.com. The mechanism of aniline photodegradation in the presence of TiO2 involves the formation of intermediates such as phenol, 2-aminophenol, and hydroquinone. It is anticipated that this compound would undergo similar transformations, leading to the formation of brominated and chlorinated phenolic compounds.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many halogenated aromatic compounds, hydrolysis can be a slow but significant degradation process. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. While specific hydrolysis data for this compound is not extensively documented in the reviewed literature, the carbon-halogen and carbon-nitrogen bonds in the molecule could be susceptible to hydrolysis under certain environmental conditions, leading to the formation of halogenated phenols and other transformation products.

Environmental Monitoring and Advanced Analytical Methodologies for Detection in Complex Matrices

Effective monitoring of this compound in complex environmental matrices such as soil and water is essential for assessing its environmental impact and for remediation efforts. Various advanced analytical techniques are employed for the detection and quantification of halogenated anilines.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of halogenated anilines. EPA Method 8131, for example, outlines a procedure for determining aniline and its derivatives in environmental samples using gas chromatography researchgate.net. For complex samples, a cleanup step, such as Florisil column cleanup, may be necessary to remove interfering substances researchgate.net.

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of halogenated anilines. HPLC can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS) detectors, to provide sensitive and selective detection nih.gov. HPLC-tandem mass spectrometry (LC-MS/MS) is particularly useful for the trace analysis of these compounds in complex matrices like groundwater, offering high sensitivity and specificity nih.gov.

Sample preparation is a critical step in the analytical process. Techniques such as liquid-liquid extraction and solid-phase extraction are commonly used to isolate and pre-concentrate halogenated anilines from environmental samples before instrumental analysis.

Table 2: Advanced Analytical Methodologies for Halogenated Aniline Detection

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Soil, Water | High resolution, sensitive, and specific for a wide range of anilines. |

| Gas Chromatography (GC) | Nitrogen Phosphorus Detector (NPD) | Water | Selective for nitrogen-containing compounds, reducing matrix interference. |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS) | Water, Wastewater | High sensitivity and selectivity, suitable for trace analysis in complex matrices. |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detector | Water | Robust and widely available, suitable for higher concentrations. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of polyhalogenated anilines like 3-Bromo-2,4-dichloroaniline traditionally relies on multi-step electrophilic aromatic substitution reactions. A common pathway involves the nitration of a halogenated benzene (B151609) ring, followed by reduction of the nitro group to an amine, and subsequent halogenation steps. However, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the formation of isomeric byproducts that are difficult to separate, leading to low yields and significant waste.

Future research should focus on developing more efficient and sustainable synthetic routes. Key areas of exploration include:

Visible-Light Photocatalysis: This emerging field in organic synthesis offers milder reaction conditions and improved selectivity. mdpi.com The use of photocatalysts for halogenation can enhance reaction control and reduce costs. mdpi.com For instance, developing a photocatalytic system for the selective bromination of 2,4-dichloroaniline (B164938) at the C3 position would provide a more direct and greener route to the target molecule.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. Adapting traditional halogenation and amination reactions to a flow process could significantly enhance the efficiency of this compound synthesis.

Enzyme-Catalyzed Synthesis: Biocatalysis represents a highly sustainable approach. While naturally occurring halogenating enzymes (halogenases) are known, engineering these enzymes to selectively synthesize specific polyhalogenated aromatics is a significant but promising challenge. This would offer an environmentally benign alternative to conventional chemical methods.

Direct C-H Activation: Methods involving the direct, selective functionalization of C-H bonds are at the forefront of modern synthetic chemistry. Research into catalytic systems (e.g., using palladium, rhodium, or ruthenium) that can selectively introduce a bromine atom at the C3 position of 2,4-dichloroaniline would circumvent the need for protecting groups and multiple steps, thereby improving atom economy.

Table 1: Comparison of Synthetic Strategies for Halogenated Anilines

| Strategy | Advantages | Challenges | Research Focus |

|---|---|---|---|

| Traditional Electrophilic Substitution | Well-established methods | Harsh conditions, low regioselectivity, hazardous waste | Optimization of existing processes for higher yields and purity |

| Visible-Light Photocatalysis | Mild conditions, high selectivity, sustainable | Catalyst development, substrate scope limitations | Design of novel photocatalysts for selective polyhalogenation |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging | Reactor design and optimization for halogenation reactions |

| Biocatalysis (Enzymatic) | Environmentally friendly, high selectivity | Enzyme stability and availability, substrate specificity | Enzyme engineering and discovery of novel halogenases |

| Direct C-H Activation | High atom economy, fewer steps | Catalyst cost, directing group requirements, selectivity | Development of robust and selective catalysts for late-stage halogenation |

Advanced Catalytic Applications in Organic Synthesis

While this compound is primarily considered a synthetic intermediate, its potential in advanced catalytic applications remains largely unexplored. The presence of three halogen atoms at different positions on the aniline (B41778) ring (one bromine, two chlorine) offers differential reactivity that can be exploited in cross-coupling reactions.

Future research should investigate its utility as a substrate in various catalytic transformations:

Selective Cross-Coupling Reactions: The C-Br bond is typically more reactive than C-Cl bonds in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity difference could be exploited for the sequential and selective functionalization of the molecule. For example, a Suzuki coupling could be performed at the C3 position (C-Br bond), followed by a different coupling reaction at one of the C-Cl bonds under more forcing conditions. This would allow for the construction of complex, multi-substituted aniline derivatives.

Synthesis of Heterocyclic Compounds: The aniline moiety can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and materials science. Using this compound as a starting material could lead to novel halogenated benzimidazoles, quinolines, or other fused aromatic systems with unique electronic and biological properties.

Development of Novel Ligands: The amino group can be functionalized to create novel ligands for transition metal catalysis. The halogen substituents would modulate the electronic properties of such ligands, potentially leading to catalysts with enhanced activity, stability, or selectivity.

Development of Next-Generation Derivatives with Tailored Reactivity

The true potential of this compound lies in its role as a scaffold for developing next-generation derivatives with specific, tailored functions. The combination of the nucleophilic amino group and the three electrophilic carbon-halogen centers provides a versatile platform for chemical modification.

Key avenues for the development of new derivatives include:

Agrochemicals: Many commercial herbicides and fungicides are based on halogenated aniline structures. Using this compound as a building block could lead to new agrochemicals with potentially improved efficacy, different modes of action, or better environmental degradation profiles.

Pharmaceuticals: The aniline scaffold is a common feature in many drug molecules. Derivatives could be explored for various therapeutic areas, including oncology, infectious diseases, and inflammation. The specific halogenation pattern can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

Materials Science: Halogenated aromatic compounds are used in the synthesis of flame retardants, polymers, and liquid crystals. Derivatives of this compound could be investigated for the development of new materials with enhanced thermal stability, specific optical properties, or other desirable characteristics. For example, polymerization of functionalized derivatives could yield novel conductive or high-performance polymers.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. The interplay between the activating, ortho-para directing amino group and the deactivating, ortho-para directing halogen atoms creates a complex electronic environment.

Future mechanistic studies should focus on:

Electrophilic Aromatic Substitution (SEAr): Computational and experimental studies are needed to precisely map the regioselectivity of further electrophilic substitutions on the this compound ring. nih.govtotal-synthesis.com Understanding the directing effects of the existing substituents is key to controlling the synthesis of more complex derivatives. The reaction proceeds via the formation of a positively charged cyclohexadienyl cation, and the stability of this intermediate dictates the final product distribution. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): While less common for anilines, SNAr reactions could potentially occur under specific conditions, particularly if the amino group is modified to be electron-withdrawing. Investigating the kinetics and mechanisms of such reactions would expand the synthetic utility of the compound.

Catalytic Cycle Intermediates: For cross-coupling reactions, detailed studies are needed to characterize the oxidative addition, transmetalation, and reductive elimination steps involving the this compound substrate. This includes identifying key intermediates and understanding how the electronic and steric properties of the molecule influence each step of the catalytic cycle.

Comprehensive Environmental Impact Assessment and Remediation Strategies for Halogenated Aromatic Amines

Like many halogenated organic compounds, this compound and its derivatives are likely to be persistent in the environment and may exhibit toxicity. ekb.egnih.gov Halogenated anilines are known to be harmful to living organisms, with potential for immunotoxicity, mutagenicity, and carcinogenicity. ekb.eg A comprehensive assessment of their environmental fate and the development of effective remediation strategies are therefore of paramount importance.

Future research in this area should include:

Biodegradation Pathways: While microorganisms capable of degrading simpler chloro- and bromoanilines have been identified, the metabolic pathways for polyhalogenated analogues are less understood. nih.govnih.gov Research should focus on isolating and characterizing microbial consortia or genetically engineered microorganisms that can effectively dehalogenate and mineralize this compound. The initial step in bacterial degradation often involves dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.govunesp.br

Advanced Oxidation Processes (AOPs): AOPs are a set of powerful chemical treatment procedures designed to remove organic materials from water and wastewater through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.orgmdpi.com Future studies should optimize AOPs such as UV/H₂O₂, Fenton/photo-Fenton reactions, and photocatalysis for the efficient degradation of this compound. nih.govmdpi.com The goal is the complete mineralization of the compound into water, carbon dioxide, and inorganic halides. wikipedia.org

Phytoremediation and Mycoremediation: The use of plants (phytoremediation) and fungi (mycoremediation) to clean up contaminated soil and water is a sustainable and cost-effective approach. nih.gov Research is needed to identify plant and fungal species that can effectively uptake, accumulate, and metabolize halogenated anilines.

Ecotoxicology: Detailed studies are required to assess the acute and chronic toxicity of this compound and its principal degradation byproducts on various aquatic and terrestrial organisms. This data is essential for establishing environmental quality standards and conducting accurate risk assessments.

Table 2: Remediation Strategies for Halogenated Aromatic Amines

| Remediation Method | Mechanism | Advantages | Research Needs |

|---|---|---|---|

| Bioremediation | Microbial enzymes break down the contaminant. | Cost-effective, sustainable, potential for complete mineralization. | Isolation of effective microbial strains, understanding metabolic pathways. researchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize contaminants. | Rapid degradation, effective for recalcitrant compounds. | Optimization of process efficiency, management of potential toxic byproducts. nih.gov |

| Phytoremediation | Plants uptake and metabolize or sequester contaminants. | Low cost, aesthetically pleasing, suitable for large areas with low contamination. | Identification of hyperaccumulating plant species, study of plant metabolic pathways. |

| Mycoremediation | Fungi secrete extracellular enzymes that degrade pollutants. | Effective for a wide range of persistent organic pollutants. | Screening for potent fungal species, optimization of environmental conditions. |

| Adsorption | Contaminants bind to the surface of materials like activated carbon or biochar. | Simple, effective for removing pollutants from water. | Development of low-cost, high-efficiency adsorbents with regeneration capabilities. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2,4-dichloroaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound can be synthesized via sequential halogenation of aniline derivatives. A typical approach involves bromination and chlorination steps under controlled conditions. For example, acetanilide intermediates (e.g., 4-bromo-2-chloroacetanilide) can be hydrolyzed using ethanol and ammonia to yield halogenated anilines . Optimization includes temperature control (e.g., 60–80°C for bromination) and stoichiometric ratios of halogenating agents (e.g., Br₂ or N-bromosuccinimide). Purity is enhanced via recrystallization or column chromatography.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming regioselectivity. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for 4-bromo-2-chloroaniline ) resolves bond angles and intermolecular interactions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by detecting residual solvents or byproducts .

Q. What are the key physicochemical properties (e.g., melting point, solubility) relevant to handling this compound in laboratory settings?

- Methodological Answer : Melting points of halogenated anilines vary with substitution patterns; for example, 2-Bromo-4-chloroaniline melts at ~342 K . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water. Researchers should consult thermogravimetric analysis (TGA) for decomposition thresholds and use Karl Fischer titration to assess hygroscopicity.

Advanced Research Questions

Q. How do substituent effects (Br, Cl) influence the electronic and steric properties of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine, enabling selective functionalization at the 3-position. Computational studies (DFT calculations) predict electron-withdrawing effects from Cl and Br, which stabilize transition states in palladium-catalyzed reactions . Steric hindrance from 2,4-dichloro groups may reduce reactivity at adjacent positions, necessitating ligand optimization (e.g., bulky phosphines) .

Q. What computational tools can predict the environmental adsorption behavior of this compound on nanomaterials?

- Methodological Answer : Molecular dynamics simulations (e.g., Material Studio 5.5) model adsorption onto surfaces like ZnO nanoparticles. For analogous compounds (e.g., 3,4-dichloroaniline), simulations show halogen atoms orienting toward metal oxide surfaces, driven by van der Waals and electrostatic interactions . Freundlich isotherm parameters (log KF = 2.1–2.5) derived from experimental data guide predictions of adsorption capacity .

Q. How can catalytic hydrogenation be applied to dehalogenate this compound, and what are the mechanistic challenges?

- Methodological Answer : Palladium-on-carbon (Pd/C) or Raney nickel catalysts under H₂ gas (1–3 atm) selectively remove halogens. For 3,4-dichloroaniline, hydrogenation at 120°C yields aniline with >99% efficiency . Mechanistic challenges include avoiding over-reduction of the aromatic ring. In situ FTIR monitoring tracks intermediate formation (e.g., dichloro intermediates), while GC-MS identifies side products like cyclohexane derivatives .

Q. What spectroscopic techniques resolve contradictions in reported reaction pathways for halogenated aniline derivatives?

- Methodological Answer : Discrepancies in reaction mechanisms (e.g., electrophilic vs. radical pathways) are addressed via Electron Paramagnetic Resonance (EPR) to detect radical intermediates. For brominated anilines, isotopic labeling (e.g., ⁸¹Br NMR) and time-resolved UV-Vis spectroscopy clarify kinetic profiles . Contradictory data on regioselectivity are resolved using X-ray crystallography to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.